![molecular formula C10H17ClN2O2 B2618187 8-Azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one hydrochloride CAS No. 1881288-16-9](/img/structure/B2618187.png)
8-Azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Azaspiro[bicyclo[3.2.1]octane-3,2’-morpholin]-5’-one hydrochloride is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.
作用机制
The azaspiro[bicyclo[3.2.1]octane] scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Therefore, it’s possible that “8-Azaspiro[bicyclo[3.2.1]octane-3,2’-morpholin]-5’-one hydrochloride” might interact with biological targets in a similar manner as other tropane alkaloids, but this is purely speculative without specific research data.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Azaspiro[bicyclo[3.2.1]octane-3,2’-morpholin]-5’-one hydrochloride typically involves multiple steps. One common method starts with N-Boc-protected 8-azaspiro[bicyclo[3.2.1]octane-3,2’-oxirane], which reacts with primary aliphatic amines through the opening of the epoxide ring to form the corresponding amino alcohols. These amino alcohols are then converted into N-chloroacetyl derivatives. The final step involves cyclization using sodium hydride in DMF, followed by treatment with hydrogen chloride in ethyl acetate to yield the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are generally based on the same principles as laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
8-Azaspiro[bicyclo[3.2.1]octane-3,2’-morpholin]-5’-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while reduction could produce amines or hydrocarbons.
科学研究应用
8-Azaspiro[bicyclo[3.2.1]octane-3,2’-morpholin]-5’-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its pharmacological properties.
Industry: It is utilized in the development of new materials and chemical processes.
相似化合物的比较
Similar Compounds
- 8-Azaspiro[bicyclo[3.2.1]octane-3,2’-diazirine] hydrochloride
- 8-Azaspiro[bicyclo[3.2.1]octane-3,1’-cyclopropane] hydrochloride
Uniqueness
What sets 8-Azaspiro[bicyclo[3.2.1]octane-3,2’-morpholin]-5’-one hydrochloride apart from similar compounds is its unique spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
spiro[8-azabicyclo[3.2.1]octane-3,6'-morpholine]-3'-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2.ClH/c13-9-5-14-10(6-11-9)3-7-1-2-8(4-10)12-7;/h7-8,12H,1-6H2,(H,11,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDFFEBGIHIXBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC3(CC1N2)CNC(=O)CO3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
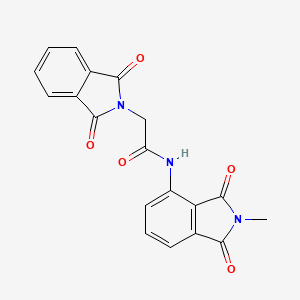

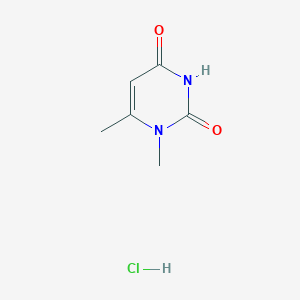
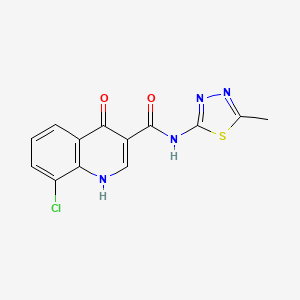
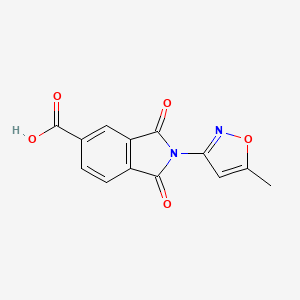
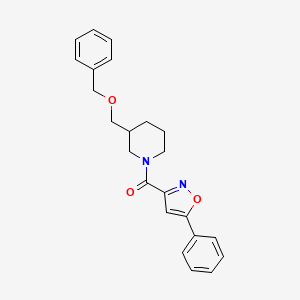

![2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2618117.png)
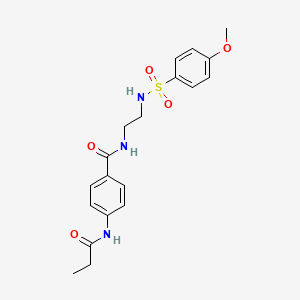
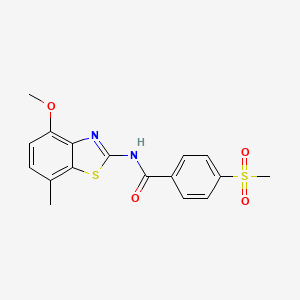
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)furan-3-carboxamide](/img/structure/B2618124.png)
![2-(5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,4-diol](/img/structure/B2618125.png)
![(E)-3-(1,3-Benzodioxol-5-yl)-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2618126.png)
![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2618127.png)
